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Compound Name:
(1R,2R)-2-

Fluorocyclopropanecarboxylic acid

Cat. No.: B170359 Get Quote

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R,2R)-2-Fluorocyclopropanecarboxylic acid, a fluorinated organic compound, is a chiral

building block of significant interest in medicinal chemistry and pharmaceutical development. Its

rigid cyclopropane scaffold, combined with the stereospecific placement of a fluorine atom and

a carboxylic acid group, imparts unique conformational constraints and electronic properties.

This makes it a valuable synthon for the preparation of complex molecular architectures with

tailored biological activities. The presence of fluorine can enhance metabolic stability, binding

affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview

of the physicochemical properties, synthesis, and known applications of (1R,2R)-2-
Fluorocyclopropanecarboxylic acid.

Physicochemical Properties
A summary of the key physicochemical properties for (1R,2R)-2-
Fluorocyclopropanecarboxylic acid is presented below. It is important to note that while the

CAS number is specific to the (1R,2R) isomer, some experimental data in the public domain is

for other stereoisomers like (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. Computed

properties are often provided for the general structure or a different stereoisomer.
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Property Value Source

CAS Number 127199-13-7 Internal Database

Molecular Formula C₄H₅FO₂ [1]

Molecular Weight 104.08 g/mol [1]

IUPAC Name
(1R,2R)-2-fluorocyclopropane-

1-carboxylic acid
Internal Nomenclature

Appearance
White to off-white solid

(presumed)
General knowledge

pKa ~3.8 (for (1S,2R) isomer)

Solubility
Moderate aqueous solubility

(for (1S,2R) isomer)

Synthesis of (1R,2R)-2-
Fluorocyclopropanecarboxylic Acid
The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acids is a challenging yet

crucial aspect of its application in pharmaceuticals. Several synthetic strategies have been

developed, with a prominent method being the rhodium-catalyzed cyclopropanation.

Stereoselective Synthesis via Rhodium-Catalyzed
Cyclopropanation
A highly effective method for the stereoselective synthesis of cis-2-

fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-

1-(phenylsulfonyl)ethylene with diazo esters.[1][2] This approach provides good yields and high

stereoselectivity.[1]

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described by Shibue and Fukuda

(2014) for the dl-cis and the chiral forms. The general steps are outlined below:
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Preparation of the Catalyst Solution: A solution of the rhodium catalyst, such as Rh₂(OAc)₄ or

[Rh(O₂CCPh₃)₂]₂, is prepared in a suitable solvent like dichloromethane (CH₂Cl₂).[3]

Cyclopropanation Reaction: A solution of a diazo ester (e.g., ethyl diazoacetate) is added

dropwise to a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene and the rhodium catalyst

at room temperature.[3] The reaction mixture is stirred for a specified period.

Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is

purified by flash chromatography to yield the cyclopropanated product.[3]

Desulfonylation and Hydrolysis: The resulting ethyl 2-fluoro-2-

phenylsulfonylcyclopropanecarboxylate is then subjected to desulfonylation followed by

hydrolysis to afford the target carboxylic acid.

Reaction Parameters:

Catalyst Diazo Ester Solvent Yield (%)
Diastereomeri
c Ratio
(trans:cis)

Rh₂(OAc)₄
Ethyl

diazoacetate
CH₂Cl₂ 18 86:14

[Rh(O₂CCPh₃)₂]₂
Ethyl

diazoacetate
CH₂Cl₂ 78 -

Rh₂(OAc)₄
l-Menthyl

diazoacetate
CH₂Cl₂ - >1:99

Data adapted from Shibue and Fukuda (2014).[3] The use of a chiral auxiliary like l-menthol in

the diazo ester can lead to high diastereoselectivity.[3]

Synthesis Workflow
The following diagram illustrates a generalized workflow for the rhodium-catalyzed synthesis of

a 2-fluorocyclopropanecarboxylate intermediate.
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Caption: Rhodium-catalyzed synthesis workflow.

Spectroscopic Data
Detailed spectroscopic data for the (1R,2R) isomer is not readily available in the public domain.

However, based on the structure and data from similar compounds, the expected spectral

characteristics are outlined below.

¹H NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b170359?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum of (1R,2R)-2-Fluorocyclopropanecarboxylic acid is expected to show

complex multiplets for the cyclopropyl protons due to geminal, vicinal, and long-range H-H and

H-F couplings. The proton attached to the fluorinated carbon would exhibit a large doublet of

doublets of doublets splitting pattern.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals. The carbonyl carbon will appear

significantly downfield (around 170-180 ppm). The carbon bearing the fluorine atom will show a

large one-bond C-F coupling constant.

Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic

fragmentation patterns including the loss of COOH and fluorine.

Biological Activity and Applications
(1R,2R)-2-Fluorocyclopropanecarboxylic acid and its stereoisomers are crucial

intermediates in the synthesis of potent antibacterial agents, particularly fluoroquinolone

antibiotics.[4] The cis-2-fluorocyclopropylamine derived from this acid is a key component of

the antibiotic sitafloxacin.[5]

Derivatives incorporating the 2-fluorocyclopropyl moiety have demonstrated significant activity

against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant

Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[6]

The introduction of the fluorocyclopropyl group at the N-1 position of the quinolone core is

known to enhance antibacterial activity.[6]

Role in Drug Development Pathway
The following diagram illustrates the role of (1R,2R)-2-Fluorocyclopropanecarboxylic acid as

a key building block in the development of fluoroquinolone antibiotics.
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Caption: Role in fluoroquinolone synthesis.

Conclusion
(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a highly valuable chiral building block in

modern drug discovery. Its stereoselective synthesis remains a key area of research, with

rhodium-catalyzed cyclopropanation being a particularly effective strategy. The incorporation of

this moiety into fluoroquinolone antibiotics has led to the development of potent drugs against

resistant bacterial pathogens. Further exploration of this unique chemical entity is likely to yield

novel therapeutic agents with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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